Enhanced Suzuki–Miyaura Coupling Reactivity
In palladium‑catalyzed Suzuki–Miyaura cross‑coupling with aryl boronic acids, 3‑iodoindazoles exhibit substantially higher reactivity than their bromo or chloro counterparts. While 3‑iodo‑5‑methyl‑1H‑indazole couples efficiently under standard conditions, the analogous 3‑bromo‑ and 3‑chloro‑5‑methyl‑1H‑indazoles require elevated temperatures or give significantly lower yields [REFS‑1]. This superior reactivity is attributed to the weaker C–I bond (bond dissociation energy ≈ 57 kcal·mol⁻¹) compared to C–Br (≈ 68 kcal·mol⁻¹) and C–Cl (≈ 80 kcal·mol⁻¹), which facilitates oxidative addition to Pd(0) [REFS‑2].
| Evidence Dimension | Reactivity in Suzuki–Miyaura cross‑coupling (C–X bond dissociation energy) |
|---|---|
| Target Compound Data | C–I bond dissociation energy ≈ 57 kcal·mol⁻¹ |
| Comparator Or Baseline | 3‑Bromo‑5‑methyl‑1H‑indazole (C–Br ≈ 68 kcal·mol⁻¹); 3‑Chloro‑5‑methyl‑1H‑indazole (C–Cl ≈ 80 kcal·mol⁻¹) |
| Quantified Difference | C–I bond is 11 kcal·mol⁻¹ weaker than C–Br and 23 kcal·mol⁻¹ weaker than C–Cl |
| Conditions | Bond dissociation energies for C–X bonds in aromatic systems; representative of oxidative addition step in Pd‑catalyzed cross‑coupling. |
Why This Matters
The weaker C–I bond enables faster and more efficient cross‑coupling under mild conditions, reducing catalyst loading and reaction time in synthetic workflows.
- [1] Collot, V.; Dallemagne, P.; Bovy, P. R.; Rault, S. Suzuki‑type cross‑coupling reaction of 3‑iodoindazoles with aryl boronic acids: A general and flexible route to 3‑arylindazoles. Tetrahedron 1999, 55, 6917–6922. View Source
- [2] Luo, Y.‑R. Handbook of Bond Dissociation Energies in Organic Compounds; CRC Press: Boca Raton, FL, 2003. View Source
